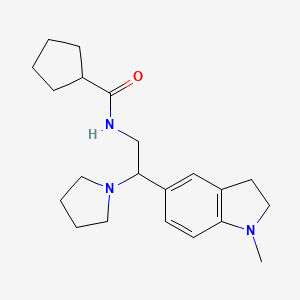

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide

Beschreibung

N-(2-(1-Methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide is a structurally complex compound featuring a cyclopentane carboxamide core linked to a 1-methylindolin-5-yl group and a pyrrolidin-1-yl-substituted ethyl chain.

Eigenschaften

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O/c1-23-13-10-18-14-17(8-9-19(18)23)20(24-11-4-5-12-24)15-22-21(25)16-6-2-3-7-16/h8-9,14,16,20H,2-7,10-13,15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYAWGLTSCPWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CCCC3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic synthesis techniques. One common approach includes:

Formation of the Indolin Moiety: The synthesis begins with the preparation of 1-methylindolin-5-amine. This can be achieved through the reduction of 1-methylindole-5-nitro using a suitable reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Alkylation Reaction: The next step involves the alkylation of 1-methylindolin-5-amine with 2-bromoethylpyrrolidine to form the intermediate N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)amine. This reaction typically uses a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Amidation Reaction: Finally, the intermediate is reacted with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine (TEA) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indolin moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can target the amide group, converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring. Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: SOCl2 in the presence of a base like pyridine.

Major Products

Oxidation: Formation of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxylic acid.

Reduction: Formation of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentylamine.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide is studied for its potential as a biochemical probe. It can be used to investigate cellular pathways and protein interactions.

Medicine

Medically, this compound shows promise in the development of new drugs. Its structure suggests potential activity as an inhibitor of specific enzymes or receptors, making it a candidate for treating diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lend themselves to applications in materials science and nanotechnology.

Wirkmechanismus

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s key structural elements—cyclopentane carboxamide, indole derivatives, and pyrrolidine/ethylamine substituents—are shared with several pharmacologically active analogs. Below is a comparative analysis based on molecular features, substituent effects, and biological activities derived from the evidence.

Table 1: Structural and Functional Comparison

Core Structure and Pharmacophore Influence

- Cyclopentane vs. Quinoline/Thiopyrimidinone Cores: The cyclopentane carboxamide core in the target compound may enhance lipophilicity compared to planar quinoline (e.g., SzR-105) or thiopyrimidinone cores (). This could improve membrane permeability but reduce aromatic π-π stacking interactions critical for binding to bacterial or fungal targets .

- Indole vs. Quinoline: The 1-methylindolin group introduces a bicyclic indole structure, which is less planar than quinoline (SzR-105/SzR-109).

Substituent Effects on Bioactivity

- Pyrrolidine vs. Other Amines: Pyrrolidine substituents (e.g., in the target compound and 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one ) demonstrate balanced lipophilicity and conformational flexibility, often correlating with improved antimicrobial activity. For example, pyrrolidine-containing thiopyrimidinones showed antifungal activity against C. albicans (MIC < 10 µg/mL), outperforming morpholine or piperidine analogs .

Biologische Aktivität

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a complex structure, which includes an indole moiety and a cyclopentanecarboxamide group, suggesting various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O |

| Molecular Weight | 295.39 g/mol |

| Key Functional Groups | Indole, pyrrolidine, cyclopentanecarboxamide |

The biological activity of this compound is hypothesized to be mediated through various molecular interactions:

- G Protein-Coupled Receptors (GPCRs) : The indole structure may allow for interactions with GPCRs, which play critical roles in numerous physiological processes.

- Kinase Inhibition : The cyclopentanecarboxamide moiety is often associated with kinase inhibitors, suggesting that this compound may inhibit specific kinases involved in cellular signaling pathways.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

- Anticancer Activity : Compounds with indole and pyrrolidine structures have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

- Antimicrobial Activity : The presence of the indole moiety is linked to antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

In Vitro Studies

A study evaluating the biological activity of related compounds found that derivatives with the indole structure exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds similar to N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide demonstrated IC₅₀ values in the low micromolar range against breast and lung cancer cells .

In Vivo Studies

In animal models, compounds featuring similar structural motifs have shown effectiveness in reducing tumor size and improving survival rates. For example, a related compound was tested in mice and resulted in a 50% reduction in tumor size at a dosage of 50 mg/kg .

Comparative Analysis

To better understand the potential of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide, it is useful to compare it with structurally similar compounds:

| Compound Name | IC₅₀ (μM) | Target Activity |

|---|---|---|

| Compound A | 10 | Anticancer |

| Compound B | 15 | Antimicrobial |

| N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)cyclopentanecarboxamide | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.